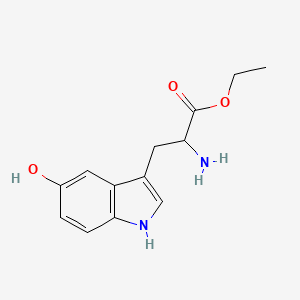
5-Hydroxy-DL-tryptophan ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-DL-tryptophan ethyl ester is a derivative of 5-Hydroxytryptophan (5-HTP), a naturally occurring amino acid. This compound is synthesized by esterifying 5-Hydroxy-DL-tryptophan with ethanol. 5-Hydroxy-DL-tryptophan is a precursor to the neurotransmitter serotonin and the hormone melatonin, playing a crucial role in regulating mood, sleep, and other physiological functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-DL-tryptophan ethyl ester typically involves the esterification of 5-Hydroxy-DL-tryptophan with ethanol. This reaction can be catalyzed by acidic or basic conditions. For example, the reaction can be carried out using sulfuric acid as a catalyst under reflux conditions .
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation, chemical synthesis, and extraction from natural sources. Microbial fermentation is favored due to its efficiency and lower environmental impact. Chemical synthesis, although more complex and costly, is also employed to meet market demands .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-DL-tryptophan ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reducing the ester group.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-Hydroxy-DL-tryptophan aldehyde.
Reduction: Formation of 5-Hydroxy-DL-tryptophan alcohol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
5-Hydroxy-DL-tryptophan ethyl ester has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various indole derivatives.
Biology: Studied for its role in neurotransmitter synthesis and regulation.
Medicine: Investigated for its potential therapeutic effects in treating depression, insomnia, and migraines.
Industry: Utilized in the production of dietary supplements and psychotropic drugs
Mechanism of Action
5-Hydroxy-DL-tryptophan ethyl ester exerts its effects by being converted into serotonin in the body. This conversion involves the decarboxylation of 5-Hydroxy-DL-tryptophan by the enzyme aromatic L-amino acid decarboxylase. Serotonin then acts on various receptors in the brain to regulate mood, sleep, and other physiological functions .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxytryptophan (5-HTP): The parent compound, used similarly in the synthesis of serotonin.
Tryptophan: The precursor to 5-Hydroxytryptophan, also involved in serotonin synthesis.
Serotonin: The neurotransmitter synthesized from 5-Hydroxy-DL-tryptophan.
Uniqueness
5-Hydroxy-DL-tryptophan ethyl ester is unique due to its esterified form, which may offer different pharmacokinetic properties compared to its parent compound. This esterification can enhance its solubility and stability, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H16N2O3 |
|---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
ethyl 2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C13H16N2O3/c1-2-18-13(17)11(14)5-8-7-15-12-4-3-9(16)6-10(8)12/h3-4,6-7,11,15-16H,2,5,14H2,1H3 |
InChI Key |
HIHZWVKQSWRKCO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CNC2=C1C=C(C=C2)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tetraisooctyl 2,2',2'',2'''-[thiobis[(butylstannylidyne)bis(thio)]]tetraacetate](/img/structure/B13740740.png)
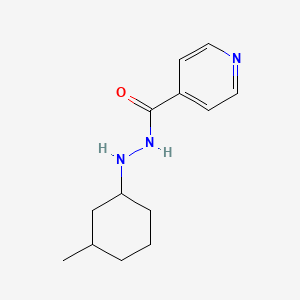
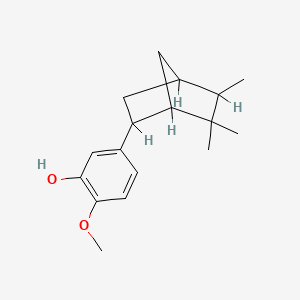
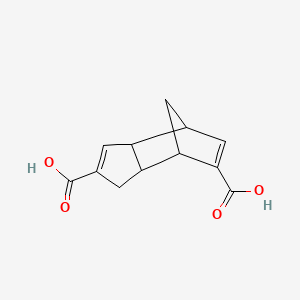


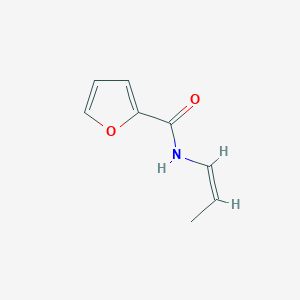
![[4-(3-piperidin-1-ium-1-ylpropoxycarbonyl)-3-propoxyphenyl]azanium;dichloride](/img/structure/B13740788.png)
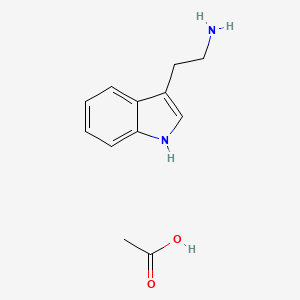
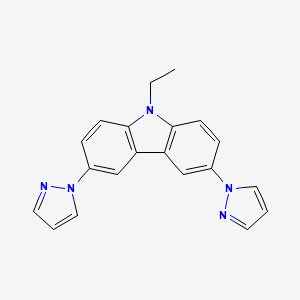
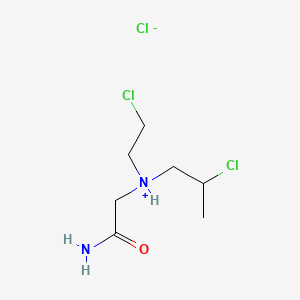
![4-[4,6-Bis(4-carboxylatophenyl)-1,3,5-triazin-2-yl]benzoate;oxygen(2-);zirconium(4+);pentahydroxide;trihydrate](/img/structure/B13740826.png)


